

An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535

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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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This document provides a comprehensive overview of the pharmacological and pharmacokinetic properties of **ST 1535**, a selective antagonist of the A2A adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ST 1535 is an experimental compound that has demonstrated potential as a therapeutic agent for Parkinson's disease.^{[1][2][3][4]} Its primary mechanism of action involves the antagonism of the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission.^{[1][4]} By blocking these receptors, **ST 1535** can potentiate the effects of dopamine and L-dopa, offering a non-dopaminergic approach to managing Parkinsonian symptoms.^{[1][4]}

Pharmacology

The pharmacological profile of **ST 1535** has been characterized through a series of in vitro and in vivo studies.

2.1. In Vitro Pharmacology

ST 1535 exhibits a competitive antagonism at adenosine receptors, with a preferential affinity for the A2A subtype.^{[1][3][5]}

Table 1: In Vitro Activity of **ST 1535** at Human Adenosine Receptors

Receptor Subtype	Assay Type	Agonist	Cell Line	Parameter	Value (nM)	Reference
Human A2A	cAMP accumulation	NECA	CHO	IC50	353 ± 30	[1] [3]
Human A1	cAMP accumulation	CHA	CHO	IC50	510 ± 38	[1] [3]
Human A2B	cAMP accumulation	Forskolin	CHO	IC50	950	[2]
Human A3	cAMP accumulation	Forskolin	CHO	IC50	>1000	[2]
Human A2A	Radioligand binding	HEK	Ki	2.3	[4]	
Human A1	Radioligand binding	HEK	Ki	107	[4]	

NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese Hamster Ovary cells, HEK: Human Embryonic Kidney cells.

2.2. In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the efficacy of **ST 1535** in relevant models of Parkinson's disease.

Table 2: In Vivo Effects of **ST 1535** in Murine Models

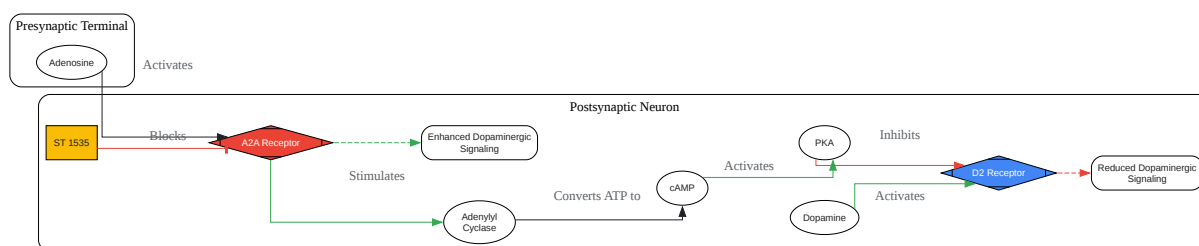
Model	Species	Administration	Dose (mg/kg)	Effect	Duration	Reference
CGS 21680-induced catalepsy	Mouse	Oral	5 and 10	Antagonism of catalepsy	-	[1][3][4]
Haloperidol-induced catalepsy	Mouse	Oral	5 - 20	Antagonism of catalepsy	Up to 7 hours	[1][3][4]
Spontaneous motor activity	Mouse	Oral	5 - 20	Hypermotility	-	[1][4]
L-dopa potentiation	Mouse	Oral	1.25 and 2.5	Potentiation of L-dopa's anti-cataleptic effect	-	[1][3][4]
L-dopa induced turning behavior	Rat	Intraperitoneal	20 and 40	Increased contralateral turns	-	[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for **ST 1535** are not extensively reported in the publicly available literature. The available information suggests that **ST 1535** is orally active and possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours, indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]

Mechanism of Action and Signaling Pathways

ST 1535 acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, **ST 1535** prevents this signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor function. Antagonism of A2A receptors by **ST 1535** is thought to release this inhibition, thereby enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.



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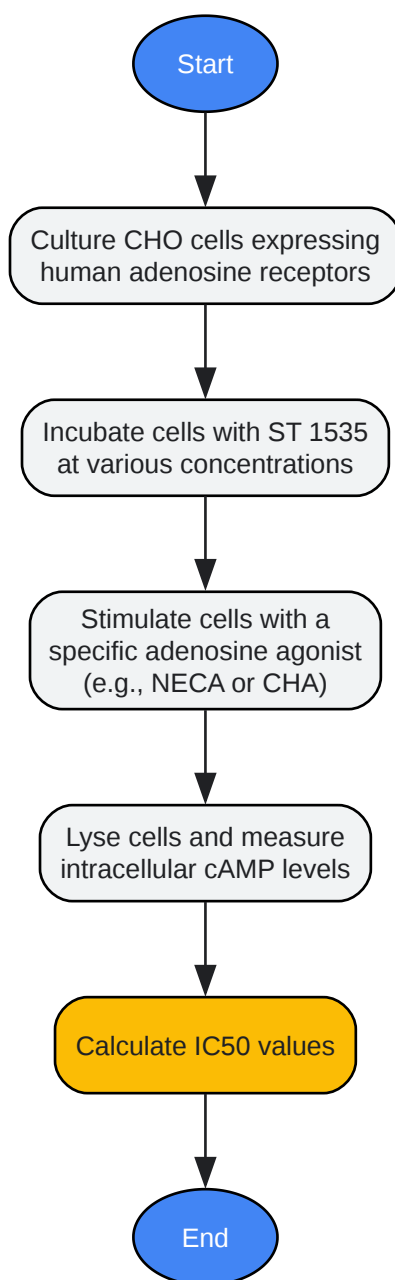
Figure 1: Simplified signaling pathway of **ST 1535** action.

Experimental Protocols

Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature. However, based on the descriptions, the following methodologies were likely employed.

5.1. In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of **ST 1535** at adenosine receptors.

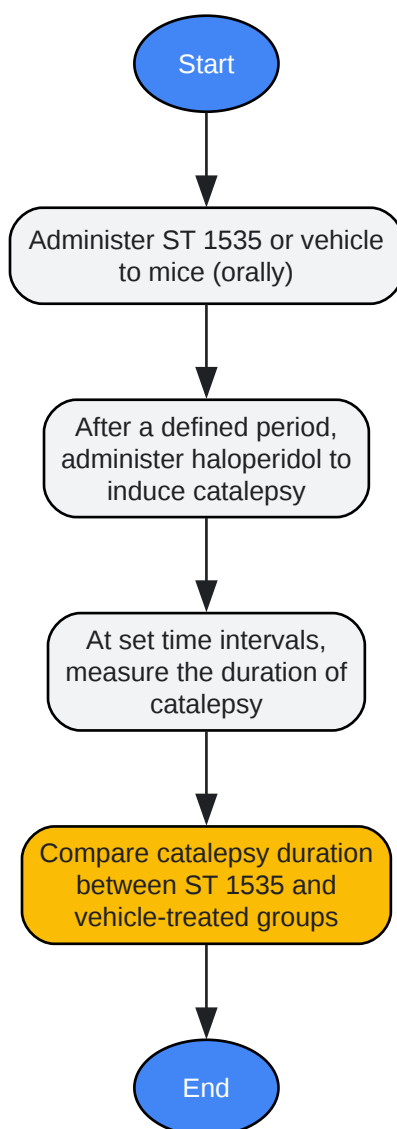


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Figure 2: Workflow for the in vitro cAMP accumulation assay.

5.2. Haloperidol-Induced Catalepsy Model

This in vivo model assesses the ability of **ST 1535** to reverse drug-induced parkinsonian-like motor deficits.



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Figure 3: Workflow for the haloperidol-induced catalepsy model.

Summary and Future Directions

ST 1535 is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for further investigation. While its in vitro and in vivo pharmacology are partially characterized, a more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) studies, would be crucial for its continued development. Furthermore, the

long-term safety and efficacy of **ST 1535** in more advanced preclinical models would be necessary before consideration for clinical trials.

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